5-HT6/5-HT2AR antagonist-1

Description

Overview of Serotonin (B10506) Receptor Systems in the Central Nervous System

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that modulates a vast array of physiological and psychological processes in the central nervous system (CNS). ijmedrev.comwikipedia.org Its influence is mediated by a diverse family of at least 14 distinct receptor subtypes, grouped into seven families (5-HT1 to 5-HT7). wikipedia.orgwikipedia.org These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.orgnih.gov This diversity allows serotonin to exert varied, and sometimes opposing, effects on neuronal activity.

The serotonin system is integral to the regulation of mood, sleep, appetite, learning, memory, and thermoregulation. ijmedrev.comwikipedia.org Different receptor subtypes are distributed throughout specific regions of the brain, enabling them to fine-tune neural circuits. For instance, 5-HT1A receptors are highly concentrated in the raphe nuclei, hippocampus, and cortex, where they are involved in mood and anxiety. nih.gov The widespread influence of these receptors means their dysfunction is implicated in numerous neuropsychiatric conditions, including depression, anxiety disorders, schizophrenia, and migraine. ijmedrev.comsemanticscholar.org Consequently, serotonin receptors are a primary target for a wide range of therapeutic drugs. wikipedia.orgnih.gov

Rationale for Dual 5-HT6 and 5-HT2A Receptor Modulation in Neuropsychiatric Disorders

The strategy of simultaneously targeting both the 5-HT6 and 5-HT2A receptors stems from their distinct yet complementary roles in brain function and pathology.

The 5-HT6 receptor is almost exclusively expressed in the CNS, with high concentrations in brain regions critical for learning, memory, and cognition, such as the hippocampus, striatum, and prefrontal cortex. wikipedia.orgunav.edumdpi.com Functionally, it is a Gs-protein coupled receptor that activates adenylyl cyclase. en-journal.org Antagonism of the 5-HT6 receptor has been shown to enhance the release of other key neurotransmitters, including acetylcholine (B1216132) and glutamate (B1630785), which is believed to underlie its pro-cognitive effects observed in preclinical studies. wikipedia.orgunav.edu This has made 5-HT6 antagonists a major area of research for treating cognitive impairment in disorders like Alzheimer's disease. mdpi.commdpi.comnih.gov

The 5-HT2A receptor is also widely distributed in the CNS, particularly in the cerebral cortex. wikipedia.orgreprocell.com It is a Gq/11-coupled receptor that activates the phospholipase C signaling pathway. wikipedia.org Dysregulation of 5-HT2A receptor activity is linked to psychiatric disorders like schizophrenia and depression. nih.govnih.gov While agonists at this receptor can produce hallucinogenic effects, antagonists possess antipsychotic and antidepressant properties. wikipedia.orgnih.gov

A dual antagonist that blocks both receptors offers a multi-faceted therapeutic approach. It could potentially address both the cognitive deficits (via 5-HT6 antagonism) and the behavioral and psychological symptoms like psychosis or apathy (via 5-HT2A antagonism) that are common in complex conditions such as Alzheimer's and Parkinson's disease dementia. mdpi.commdsabstracts.org This poly-pharmacological approach may provide a broader spectrum of efficacy than single-target agents.

Historical Context of 5-HT6 and 5-HT2A Receptor Ligand Development

The development of ligands for the 5-HT6 and 5-HT2A receptors followed distinct timelines, reflecting their respective discoveries.

5-HT2A Receptor Ligands: The 5-HT2A receptor was one of the earlier serotonin receptors to be characterized, identified in the 1970s as the primary target for psychedelic drugs like LSD. acs.orgnih.gov A significant breakthrough in its study was the discovery of ketanserin (B1673593) in the early 1980s. nih.govnih.gov Although it became a widely used tool for research, ketanserin was not perfectly selective, also showing affinity for other receptors like α1-adrenergic receptors. wikipedia.orgnih.gov This spurred the development of more selective 5-HT2A antagonists, such as M100907 (MDL 100,907), which allowed for a more precise investigation of the receptor's function. nih.gov

5-HT6 Receptor Ligands: The 5-HT6 receptor was one of the last serotonin receptors to be cloned and characterized, with its discovery occurring in the mid-1990s. mdpi.comnih.gov For several years following its identification, there were no selective ligands available, which hampered research into its specific functions. en-journal.orgnih.gov The first selective 5-HT6 antagonists, including compounds like Ro 04-6790 and SB-271046, were developed about a decade later. nih.gov A common feature of these early antagonists was the presence of an arylsulfonyl chemical group, which was initially thought to be critical for binding. nih.gov The development of a diverse range of selective antagonists has since accelerated, driven by their therapeutic potential for cognitive disorders. researchgate.net

The evolution from single-target agents to multi-target ligands like 5-HT6/5-HT2AR antagonist-1 represents a strategic shift in drug discovery, aiming to create more effective treatments for complex neurological diseases.

Research Findings for this compound

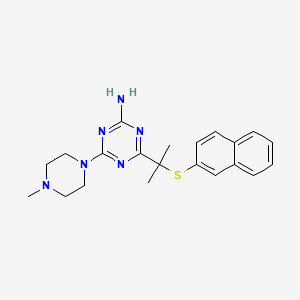

The compound designated This compound is a potent dual-acting ligand, identified in a study as a 1,3,5-triazine (B166579) derivative. nih.gov Specifically, its chemical name is 4-(4-methylpiperazin-1-yl)-6-(2-(naphthalen-2-ylthio)propan-2-yl)-1,3,5-triazin-2-amine. nih.govresearchgate.net This compound emerged from research that intentionally moved beyond the traditional pharmacophore model for 5-HT6R antagonists to achieve this dual activity. nih.gov

Pharmacological screening revealed its significant antagonistic action at both receptors. nih.gov In preclinical behavioral tests, it demonstrated the ability to reverse memory impairments induced by MK-801 in rats, indicating its pro-cognitive potential. nih.govresearchgate.net

Interactive Data Table: Receptor Binding Affinity

This table details the binding affinity (Ki) of this compound for its target receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference |

| 5-HT6 | 11 | nih.govmedchemexpress.com |

| 5-HT2A | 39 | nih.govmedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N6S |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)-6-(2-naphthalen-2-ylsulfanylpropan-2-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C21H26N6S/c1-21(2,28-17-9-8-15-6-4-5-7-16(15)14-17)18-23-19(22)25-20(24-18)27-12-10-26(3)11-13-27/h4-9,14H,10-13H2,1-3H3,(H2,22,23,24,25) |

InChI Key |

AFNNYMZEMGROFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preclinical Discovery and Initial Characterization of 5 Ht6/5 Ht2ar Antagonist 1

Compound Identification and Design Strategy

The identification of 5-HT6/5-HT2AR antagonist-1, chemically known as 4-(4-methylpiperazin-1-yl)-6-(2-(naphthalen-2-ylthio)propan-2-yl)-1,3,5-triazin-2-amine, emerged from a strategic effort to develop novel chemical entities with a unique pharmacological profile. nih.gov

Exploration of Novel Chemical Scaffolds for Dual Antagonism

The development of this compound stemmed from the exploration of 1,3,5-triazine (B166579) derivatives as a novel chemical scaffold. nih.gov This approach represented a deliberate departure from the well-established pharmacophore models for 5-HT6 receptor antagonists, which often feature indole (B1671886) or sulfone moieties. nih.govnih.govmdpi.com The research aimed to discover compounds with a dual-action mechanism, targeting both 5-HT6 and 5-HT2A receptors, a combination believed to offer enhanced therapeutic potential for conditions like Alzheimer's disease. nih.govresearchgate.net A series of new O- and S-containing ether derivatives of 1,3,5-triazines with a double-ring aromatic region were synthesized and evaluated. nih.gov This exploration of a new chemical space was a key step in identifying ligands with the desired dual antagonistic properties.

Principles of Ligand Design for Serotonin (B10506) Receptor Selectivity

The design of the 1,3,5-triazine series, including this compound, was guided by principles of structure-activity relationship (SAR) to achieve the desired selectivity for 5-HT6 and 5-HT2A receptors. nih.govnih.gov Molecular modeling and computer-aided structure-activity relationship analyses were employed to understand how different substituents on the triazine core influence binding affinity. nih.gov The strategy involved moving beyond the typical hydrophobic features of existing 5-HT6R antagonist pharmacophores to achieve a dual-action profile. nih.gov For instance, the introduction of a bulky naphthylthio-isopropyl group at one position of the triazine ring and a methylpiperazine moiety at another were critical modifications that conferred the potent and balanced antagonism at both 5-HT6 and 5-HT2A receptors. nih.gov

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial characterization of this compound involved a comprehensive in vitro assessment of its binding affinity and selectivity for the target receptors and other related neurotransmitter receptors.

Radioligand Binding Assays for 5-HT6 and 5-HT2A Receptors

Radioligand binding assays were instrumental in determining the affinity of this compound for its target receptors. nih.gov These experiments were conducted using cell membranes from HEK-293 cells stably expressing the human recombinant 5-HT6 or 5-HT2A receptors. nih.govif-pan.krakow.pl For the 5-HT6 receptor binding assay, [³H]-LSD was used as the radioligand. nih.goveurofinsdiscovery.commcgill.ca In the case of the 5-HT2A receptor, [³H]-ketanserin served as the radioligand. mcgill.ca The assays measured the ability of the test compound to displace the radioligand from the receptor, thereby providing a measure of its binding affinity.

Assessment of Antagonist Potency (Kᵢ values) for 5-HT6 and 5-HT2A Receptors

The antagonist potency of this compound was quantified by its inhibition constant (Kᵢ) values, which represent the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. The comprehensive in vitro pharmacological screening revealed that this compound, also referred to as compound 12 in the primary literature, is a potent dual antagonist. nih.gov It exhibited a Kᵢ value of 11 nM for the 5-HT6 receptor and 39 nM for the 5-HT2A receptor. nih.govmedchemexpress.com

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) |

| 5-HT6 | 11 nih.govmedchemexpress.com |

| 5-HT2A | 39 nih.govmedchemexpress.com |

Evaluation of Selectivity Against Other Neurotransmitter Receptors and Binding Sites

To assess the selectivity of this compound, its binding affinity was also evaluated against a panel of other neurotransmitter receptors, including the serotonin 5-HT1A and 5-HT7 receptors, as well as the dopamine (B1211576) D2 receptor. nih.gov The results from these radioligand binding assays indicated a favorable selectivity profile for the target receptors. nih.gov The compound showed significantly lower affinity for these off-target receptors, highlighting its specificity as a dual 5-HT6/5-HT2A antagonist. nih.gov This selectivity is a crucial attribute, as it can minimize the potential for off-target side effects.

Table 2: Selectivity Profile of this compound

| Off-Target Receptor | Kᵢ (nM) or % Inhibition @ 1µM |

| 5-HT1A | >1000 |

| 5-HT7 | 235 |

| D2 | 48% inhibition @ 1µM |

Data sourced from Kucwaj-Brysz et al. (2022) nih.gov

Functional Antagonism Characterization

The functional activity of a compound at its target receptors is a critical aspect of its pharmacological profile. For a dual antagonist like this compound, it is essential to characterize its ability to block the signaling of both the serotonin 5-HT6 and 5-HT2A receptors. This is typically achieved through a series of in vitro functional assays that measure the compound's impact on receptor-mediated cellular responses.

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Therefore, functional assays for 5-HT6 receptor antagonists often involve measuring the inhibition of serotonin-induced cAMP accumulation.

Research on 1,3,5-triazine derivatives, a class of compounds that includes this compound, has utilized such functional assays. nih.govnih.gov In these studies, the level of cAMP is measured to determine the intrinsic activity of the compounds at the 5-HT6 receptor. mdpi.comuj.edu.pl For instance, a study on phenoxyalkyltriazine antagonists for the 5-HT6 receptor extended previous functional assays to evaluate the intrinsic activity for the 5-HT6R. nih.govuj.edu.pl The results of these experiments, which measure the level of cAMP, help to characterize the antagonistic action of these compounds. mdpi.com

One specific example of a dual 5-HT6/5-HT2AR antagonist from the 1,3,5-triazine group, compound 12, demonstrated a significant antagonistic action at the 5-HT6 receptor with a Ki value of 11 nM. nih.gov This indicates a high affinity for the receptor. The antagonistic properties of such compounds are crucial for their potential therapeutic effects, as blockade of central 5-HT6 receptors has been shown to increase glutamatergic and cholinergic neurotransmission. wikipedia.org

| Compound | 5-HT6R Binding Affinity (Ki) | Functional Assay Type | Primary Endpoint |

|---|---|---|---|

| This compound (as a 1,3,5-triazine derivative) | 11 nM nih.govmedchemexpress.com | cAMP accumulation assay mdpi.comuj.edu.pl | Inhibition of serotonin-induced cAMP increase mdpi.com |

| SB 271046 (a selective 5-HT6 antagonist) | 1–2 nM | Not specified in provided text | Not specified in provided text |

| Compound 1 (a phenoxyalkyltriazine antagonist) | 6 nM nih.gov | cAMP accumulation assay mdpi.comuj.edu.pl | Antagonistic action towards 5-HT6R mdpi.com |

The 5-HT2A receptor, another GPCR, signals through Gq/11 proteins, activating phospholipase C (PLC) which in turn leads to the mobilization of intracellular calcium (Ca2+). nih.gov Therefore, in vitro functional assays for 5-HT2A receptor antagonists typically measure the inhibition of serotonin-induced calcium mobilization or inositol (B14025) phosphate (B84403) accumulation. nih.gov

For dual 5-HT6/5-HT2AR antagonists, it is equally important to demonstrate their blocking effect at the 5-HT2A receptor. Research on 1,3,5-triazine derivatives has also included the evaluation of their intrinsic activity at the 5-HT2A receptor. nih.gov Compound 12, a dual antagonist from this class, exhibited a potent antagonistic action at the 5-HT2A receptor with a Ki value of 39 nM. nih.gov

A variety of in vitro molecular techniques are available to characterize substances at the 5-HT2A receptor. nih.gov These include assays that monitor the canonical G protein signaling pathway, such as measuring G protein recruitment, inositol phosphate accumulation, or Ca2+ mobilization. nih.gov Other methods can monitor non-canonical signaling pathways or receptor conformational changes. nih.gov The choice of assay can be critical, as different antagonists may exhibit different functional profiles. For example, some may act as neutral antagonists, while others may be inverse agonists. nih.gov

The functional blockade of 5-HT2A receptors is a key feature of many antipsychotic medications and is being explored for its therapeutic potential in various neuropsychiatric disorders. nih.govresearchgate.net

| Compound | 5-HT2AR Binding Affinity (Ki) | Functional Assay Type | Primary Endpoint |

|---|---|---|---|

| This compound (as a 1,3,5-triazine derivative) | 39 nM nih.govmedchemexpress.com | Calcium mobilization or inositol phosphate accumulation assay nih.gov | Inhibition of serotonin-induced Ca2+ mobilization/IP accumulation nih.gov |

| Ketanserin (B1673593) (a classic 5-HT2A antagonist) | High affinity nih.gov | Various, including radioligand binding and functional assays nih.gov | Blockade of 5-HT-elicited Gαq/11-signaling nih.gov |

| Compound 1 (a phenoxyalkyltriazine antagonist) | Submicromolar affinity nih.gov | Evaluation of intrinsic activity nih.gov | Antagonistic action towards 5-HT2AR nih.gov |

Molecular Mechanisms and Signaling Pathways Mediated by 5 Ht6/5 Ht2ar Antagonist 1

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways

A dual 5-HT6/5-HT2A receptor antagonist would simultaneously interact with two different types of G-protein signaling pathways. The 5-HT6 receptor is canonically coupled to Gs proteins, leading to the stimulation of adenylyl cyclase. In contrast, the 5-HT2A receptor is primarily coupled to Gq/11 proteins, which activates the phospholipase C pathway. wikipedia.orgwikipedia.orgnih.gov Blockade of these receptors would therefore be expected to inhibit their respective downstream signaling cascades.

The 5-HT6 receptor is known to be positively coupled to adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov Antagonism of the 5-HT6 receptor would block this constitutive or serotonin-induced activation, thereby reducing cAMP production. This reduction in cAMP can have widespread effects on neuronal function, as cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors and ion channels. Some compounds identified as 5-HT6 receptor antagonists, such as Ro 04-6790 and SB-271046, have been shown to act as inverse agonists, further suppressing basal adenylyl cyclase activity. nih.gov

Conversely, the 5-HT2A receptor is not primarily linked to the adenylyl cyclase pathway. wikipedia.org Its main signaling is through the Gq/11 pathway. Therefore, the primary effect of a dual 5-HT6/5-HT2A receptor antagonist on adenylyl cyclase activity would be mediated through its interaction with the 5-HT6 receptor.

| Receptor Target | Primary G-Protein Coupling | Effect of Agonist on Adenylyl Cyclase | Hypothesized Effect of Antagonist-1 on Adenylyl Cyclase |

| 5-HT6 | Gs | Stimulation | Inhibition/Reduction |

| 5-HT2A | Gq/11 | No direct effect | No direct effect |

The signaling of both 5-HT6 and 5-HT2A receptors converges on downstream intracellular cascades like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are critical for regulating cell growth, differentiation, and survival.

Activation of the 5-HT2A receptor has been shown to stimulate the MAPK/extracellular signal-regulated kinase (ERK) pathway. nih.gov This can occur through various mechanisms, including the activation of protein kinase C (PKC) and Src kinase. nih.gov Antagonism of the 5-HT2A receptor would be expected to attenuate this MAPK/ERK activation. For instance, in vascular smooth muscle cells, 5-HT-induced activation of ERK is reduced by inhibitors of MAPK kinase. nih.gov

The 5-HT6 receptor can also modulate ERK signaling, although the pathway is less direct than its coupling to adenylyl cyclase. researchgate.net By antagonizing both receptors, a dual antagonist could therefore exert a more profound regulation of MAPK/ERK signaling than a selective antagonist for either receptor alone.

Regarding the PI3K pathway, 5-HT2A receptor activation has been linked to PI3K-dependent signaling in some cellular contexts. nih.gov A 5-HT2A antagonist could potentially inhibit this pathway. The role of the 5-HT6 receptor in directly modulating the PI3K pathway is less well-defined.

| Downstream Cascade | Effect of 5-HT2A Agonism | Hypothesized Effect of Antagonist-1 (via 5-HT2A) | Effect of 5-HT6 Agonism | Hypothesized Effect of Antagonist-1 (via 5-HT6) |

| MAPK/ERK | Activation | Inhibition | Modulation | Modulation |

| PI3K | Activation (context-dependent) | Inhibition (context-dependent) | Less defined | Less defined |

Neurotransmitter System Interactions and Network Modulation

A key aspect of the therapeutic potential of a 5-HT6/5-HT2A receptor antagonist lies in its ability to modulate the release of other neurotransmitters, thereby influencing broader neural networks.

Antagonism of 5-HT6 receptors has been demonstrated to enhance the release of acetylcholine (B1216132) and glutamate (B1630785). nih.govpatsnap.comnih.gov This is thought to occur through the modulation of GABAergic interneurons, as 5-HT6 receptors are not located on cholinergic neurons themselves. nih.govunav.edu By inhibiting these GABAergic interneurons, 5-HT6 antagonists can disinhibit cholinergic and glutamatergic neurons, leading to increased neurotransmitter release. unav.edu

The 5-HT2A receptor is also a critical modulator of various neurotransmitter systems. Activation of 5-HT2A receptors on pyramidal neurons in the prefrontal cortex can increase glutamate release, which in turn stimulates dopamine (B1211576) release in the ventral tegmental area (VTA). nih.govnih.gov Consequently, a 5-HT2A antagonist would be expected to reduce this glutamate-driven dopamine release. nih.gov The interplay between 5-HT2A receptors and the dopamine system is a cornerstone of the mechanism of action of atypical antipsychotics. nih.govdrugbank.com

A dual 5-HT6/5-HT2A antagonist could therefore have a complex and potentially synergistic effect on neurotransmitter systems. For example, the pro-cholinergic and pro-glutamatergic effects of 5-HT6 antagonism could be complemented by the modulation of dopaminergic and glutamatergic signaling through 5-HT2A antagonism.

Receptor Dimerization and Allosteric Modulation Considerations

The function of GPCRs can be further nuanced by their ability to form dimers or higher-order oligomers, and by the presence of allosteric binding sites.

The 5-HT2A receptor is known to form both homodimers and heterodimers with other receptors, such as the metabotropic glutamate receptor 2 (mGluR2) and dopamine D2 receptors. nih.govwikipedia.orgresearchgate.net This dimerization can alter the pharmacological and signaling properties of the receptors. For instance, the formation of a 5-HT2A-mGluR2 heterodimer can lead to allosteric modulation between the two protomers. nih.govwikipedia.org An antagonist could potentially influence the formation or conformation of these dimers, leading to distinct downstream effects compared to its action on monomeric receptors. The dimerization interfaces of the 5-HT2A receptor may differ depending on whether an agonist or an inverse agonist is bound. plos.org

While the dimerization of 5-HT6 receptors is less extensively studied, it is a possibility given the behavior of other GPCRs. A dual antagonist could not only block the orthosteric binding site of each receptor but also potentially influence the dynamics of their dimerization.

Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric site, offers another layer of regulatory complexity. nih.govnih.govgrantome.com While the hypothetical "5-HT6/5-HT2AR antagonist-1" is described as an antagonist, it is conceivable that it could possess allosteric properties at one or both receptors, or that its binding could be influenced by endogenous allosteric modulators. For the 5-HT2A receptor, positive allosteric modulators have been identified. wikipedia.org

Preclinical Efficacy Studies of 5 Ht6/5 Ht2ar Antagonist 1 in Animal Models

Cognitive Enhancement Properties

Antagonism at both 5-HT6 and 5-HT2A receptors has been independently linked to procognitive effects. The 5-HT6 receptor is primarily expressed in brain regions critical for learning and memory, and its blockade is thought to enhance cognitive processes. nih.gov Similarly, the 5-HT2A receptor is widely distributed in the central nervous system and plays a role in modulating cognitive functions. frontiersin.org

A common strategy to evaluate procognitive drug candidates is to test their ability to reverse memory deficits induced by pharmacological agents. The non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 (dizocilpine) is widely used to create robust models of cognitive impairment. nih.govd-nb.info

Studies have consistently shown that selective 5-HT6 receptor antagonists can reverse memory impairments induced by MK-801 in various behavioral paradigms. nih.govnih.gov For instance, both acute and chronic administration of 5-HT6 receptor antagonists have been found to prevent memory deficits caused by MK-801 in rats. nih.gov This reversal of glutamatergic-induced deficits points to a key mechanism by which 5-HT6 antagonists exert their procognitive effects. nih.gov Similarly, blockade of 5-HT2A receptors has been shown to prevent attentional performance impairment caused by NMDA receptor blockade in the prefrontal cortex. acs.org The selective 5-HT2A antagonist M100907 also dose-dependently inhibits the hyperlocomotion induced by MK-801, a model used to study aspects of schizophrenia. nih.gov

A dual 5-HT6/5-HT2A antagonist would be hypothesized to leverage both mechanisms, potentially offering a more robust reversal of NMDA antagonist-induced cognitive deficits.

Table 1: Effects of 5-HT6 and 5-HT2A Antagonists on MK-801-Induced Deficits

| Compound Class | Specific Compound Example | Model | Observed Effect | Reference |

|---|---|---|---|---|

| 5-HT6 Antagonist | SB-271046 | MK-801-induced memory impairment in Conditioned Emotional Response | Significantly reversed the reduction in freezing behavior caused by MK-801. | nih.gov |

| 5-HT6 Antagonist | SB-742457 | MK-801-induced memory impairment in Novel Object Recognition Test | Reversed the cognitive deficits induced by MK-801. | nih.gov |

| 5-HT2A Antagonist | M100907 | MK-801-induced hyperlocomotion | Dose-dependent inhibition of hyperlocomotion. | nih.gov |

| 5-HT6 Antagonist | Various | MK-801-induced memory impairments | Effective in preventing memory deficits. | mdpi.com |

The Novel Object Recognition Test (NORT) is a widely used behavioral assay to assess learning and memory in rodents. nih.govmdpi.com The test is based on the innate tendency of rodents to explore a novel object more than a familiar one, providing an index of recognition memory. nih.gov

Numerous studies have demonstrated the efficacy of 5-HT6 receptor antagonists in improving performance in the NORT. nih.gov These compounds have been shown to reverse cognitive deficits induced by agents like phencyclidine (PCP) and MK-801 in the NORT. nih.govoup.com For example, the selective 5-HT6 antagonist Lu AE58054 was found to reverse cognitive impairment in a rat NORT model where deficits were induced by subchronic PCP treatment. oup.com Furthermore, chronic administration of certain 5-HT6 receptor antagonists has been shown to completely reverse MK-801-induced memory disturbances in the NORT in rats. researchgate.net This procognitive effect is a consistent finding across a range of compounds targeting the 5-HT6 receptor. nih.gov

Table 2: Efficacy of 5-HT6 Antagonists in the Novel Object Recognition Test (NORT)

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| Lu AE58054 | PCP-induced cognitive impairment in rats | Reversed cognitive impairment. | oup.com |

| SB-742457 | MK-801-induced memory impairment in rats | Reversed effects of MK-801 after acute and chronic administration. | nih.gov |

| SB-271046 | General procognitive assessment | Cited as having procognitive effects in NORT. | nih.gov |

| WA-22 (Triazine derivative) | MK-801-induced memory disturbances in rats | Completely reversed memory disturbances after chronic administration. | researchgate.net |

The cognitive-enhancing properties of a dual 5-HT6/5-HT2A antagonist are believed to stem from the modulation of multiple neurotransmitter systems.

5-HT6 Receptor Antagonism: Blockade of 5-HT6 receptors is consistently reported to facilitate cholinergic and glutamatergic transmission, both of which are critical for cognitive function. nih.govacs.org The procognitive effects of 5-HT6 antagonists have been shown to be mediated by the modulation of these systems. nih.gov Additionally, some research suggests that the procognitive effects of 5-HT6 ligands may involve the brain-derived neurotrophic factor (BDNF) signaling pathway in the hippocampus. nih.gov

5-HT2A Receptor Antagonism: The mechanism for 5-HT2A antagonists is also linked to the glutamatergic system. Inhibition of 5-HT2A receptors can potentiate NMDA receptor function and facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.orgscienceopen.com This suggests that 5-HT2A antagonists may improve cognition by normalizing or enhancing NMDA receptor-mediated synaptic plasticity. scienceopen.com

Therefore, a dual antagonist could synergistically enhance cognitive function by increasing cholinergic tone and modulating glutamatergic signaling through two distinct, yet complementary, receptor mechanisms.

Potential in Models of Psychiatric Disorders

The blockade of 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs. frontiersin.orgdrugbank.com This antagonism is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects compared to older antipsychotics. frontiersin.org Preclinical studies show that selective 5-HT2A antagonists can inhibit behaviors in rodent models relevant to psychosis, such as the hyperlocomotion induced by NMDA antagonists like MK-801. nih.gov The therapeutic action of 5-HT2A antagonism is closely tied to the glutamate (B1630785) hypothesis of schizophrenia, which posits that hypofunction of NMDA receptors plays a key role in the pathophysiology of the disorder. wikipedia.org

While 5-HT6 receptor antagonism is primarily investigated for its procognitive effects, this is highly relevant to schizophrenia, where cognitive impairment is a core and debilitating feature. oup.com Thus, a dual 5-HT6/5-HT2A antagonist could theoretically offer a multi-faceted therapeutic approach: the 5-HT2A blockade would provide antipsychotic-like activity, while the 5-HT6 blockade would target the associated cognitive deficits.

The role of 5-HT6 and 5-HT2A receptor antagonists in anxiety is complex, with preclinical findings often depending on the specific animal model used.

Some studies have reported that 5-HT6 receptor antagonists produce anxiolytic-like effects in rodents. nih.gov Paradoxically, some 5-HT6 agonists have also been reported to have similar effects, indicating a complex regulation of anxiety-related behaviors by this receptor. nih.govresearchgate.net

For 5-HT2A antagonists, the evidence is more varied. Preclinical studies have yielded conflicting results, with some demonstrating anxiolytic effects, some showing anxiogenic (anxiety-promoting) effects, and others finding no significant impact. frontiersin.orgtdl.org These discrepancies may be explained by the hypothesis that the role of the 5-HT2A receptor in anxiety depends on the neuroanatomical circuit involved and the nature of the anxious state being modeled (e.g., conditioned vs. unconditioned fear). tdl.org For example, 5-HT2A antagonists might show anxiolytic effects in paradigms of conditioned anxiety but have different effects in tests of unconditioned anxiety. tdl.org

Given this complexity, the anxiolytic potential of a dual 5-HT6/5-HT2AR antagonist-1 would require careful characterization across a broad range of preclinical anxiety models.

Assessment of Antidepressant-Like Effects

The potential antidepressant-like properties of this compound have been investigated in various rodent models of depression. Antagonism of the 5-HT6 receptor has been observed to enhance the anti-immobility action of known antidepressants in rats. nih.gov For instance, selective 5-HT6 receptor antagonists have demonstrated efficacy in animal models of depression. nih.gov Similarly, antagonism of the 5-HT2A receptor has been shown to produce antidepressant-like effects. The 5-HT2A receptor antagonist, EMD 281014, exhibited significant activity in the forced swim test in a genetic model of depression in rats. nih.gov

In preclinical studies, compounds with 5-HT2A receptor antagonist properties have been shown to enhance the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The combination of an SSRI with a 5-HT2A receptor antagonist has been suggested to be beneficial in treatment-resistant depression by reversing the inhibitory effects on noradrenergic neurons in rats. nih.gov

Interactive Data Table: Antidepressant-Like Effects in Rodent Models

| Model | Species | Key Finding | Receptor Target |

| Forced Swim Test | Rat | Enhanced anti-immobility action of antidepressants | 5-HT6 |

| Forced Swim Test | Rat (Congenital Learned Helplessness) | Significant antidepressant-like activity | 5-HT2A |

| SSRI Co-administration | Rat | Reversal of inhibitory effects on noradrenergic neurons | 5-HT2A |

Potential in Models of Neurological Conditions

Studies in Animal Models of Neurodegeneration (e.g., Alzheimer's Disease related models)

The dual antagonism of 5-HT6 and 5-HT2A receptors by a single compound like this compound holds promise for addressing cognitive deficits associated with neurodegenerative conditions such as Alzheimer's disease. The 5-HT6 receptor has emerged as a significant target for improving cognition. nih.gov Numerous studies with various 5-HT6 receptor antagonists have demonstrated improvements in learning and memory in animal models. nih.gov These antagonists have been shown to be active in the novel object discrimination test and to improve water maze retention in rats, including aged rats. nih.gov

The therapeutic potential of 5-HT6 receptor antagonists in Alzheimer's disease is supported by their ability to modulate cholinergic and glutamatergic neurotransmission, both of which are impaired in this condition. nih.gov Blockade of 5-HT6 receptors has been shown to increase acetylcholine (B1216132) release, a key mechanism for enhancing cognitive function. nih.gov

While direct studies on dual antagonists are limited, the individual contributions of each receptor antagonism are noteworthy. For instance, the compound intepirdine, which has affinity for both 5-HT6 and 5-HT2A receptors, has been shown to enhance cholinergic neurotransmission and cognition in animal models. nih.gov

Interactive Data Table: Efficacy in Animal Models of Neurodegeneration

| Model | Species | Effect | Receptor Target |

| Novel Object Discrimination | Rat | Active | 5-HT6 |

| Water Maze Retention | Rat (including aged) | Improved | 5-HT6 |

| Cholinergic Neurotransmission | Animal Models | Enhanced | 5-HT6, 5-HT2A |

| Cognition Enhancement | Animal Models | Enhanced | 5-HT6, 5-HT2A |

Exploration of Neuroprotective Effects

The neuroprotective potential of targeting the 5-HT2A receptor has been a subject of investigation. While much of the research has focused on agonists, the modulation of the serotonergic system, in general, is considered to have implications for neuroprotection. For instance, the 5-HT1A receptor agonist, Repinotan HCl, has demonstrated pronounced neuroprotective effects in experimental models of brain injury, and these effects were mediated through the 5-HT1A receptor. nih.gov This highlights the potential for other serotonin receptor modulators to confer neuroprotection.

Inhibition of 5-HT2A receptors has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor responses. scienceopen.com This interaction is significant as NMDA receptor function is crucial for synaptic plasticity and neuronal survival. By modulating NMDA receptor function, 5-HT2A antagonists may offer a mechanism for neuroprotection in conditions where this system is dysregulated. scienceopen.com

Investigations in Models of Neuropathic Pain (if applicable to the compound's class)

The involvement of the 5-HT2A receptor in the modulation of neuropathic pain has been demonstrated in preclinical models. In a rat model of neuropathic pain created by chronic constriction injury of the sciatic nerve, the 5-HT2A receptor antagonists sarpogrelate (B137540) and ketanserin (B1673593) significantly elevated the pain threshold in the affected limb. nih.gov This suggests that antagonism of the 5-HT2A receptor could be a viable strategy for mitigating mechanical hyperalgesia associated with neuropathic pain. nih.gov

The mechanism is thought to involve the 5-HT2A receptor in the hyperalgesic paw functioning as an agonist-independent active receptor following nerve injury. nih.gov Sarpogrelate and ketanserin appear to act as inverse agonists at this receptor, thereby reducing its activation and suppressing the pain response. nih.gov

The role of the 5-HT6 receptor in neuropathic pain is less defined, with some studies suggesting that activation of 5-HT6 receptors may facilitate nociception. mdpi.com Therefore, antagonism of this receptor, in conjunction with 5-HT2A antagonism, could potentially offer a synergistic approach to managing neuropathic pain.

Interactive Data Table: Effects in Neuropathic Pain Models

| Model | Species | Effect on Pain Threshold | Compound Class |

| Chronic Constriction Injury | Rat | Significantly elevated | 5-HT2A receptor antagonist |

| Mechanical Hyperalgesia | Rat | Suppressed | 5-HT2A receptor antagonist |

Preclinical Pharmacokinetic and Metabolic Profile of 5 Ht6/5 Ht2ar Antagonist 1

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADMET) Profiling

The in vitro ADMET profile of a drug candidate is a critical early determinant of its potential for success, offering insights into its likely behavior in a complex biological system.

Assessment of Biological Membrane Permeability (e.g., Blood-Brain Barrier)

For a centrally acting agent, the ability to cross the blood-brain barrier (BBB) is non-negotiable. The permeability of Idalopirdine is indicative of its potential to reach its central nervous system targets. While specific data from Parallel Artificial Membrane Permeability Assays (PAMPA-BBB) for Idalopirdine are not detailed in publicly available literature, its confirmed presence in the brain in preclinical in vivo studies substantiates its capacity to cross the BBB. Compounds of this nature are generally optimized for sufficient lipophilicity and appropriate molecular properties to ensure adequate brain penetration.

Evaluation of Metabolic Stability in Hepatic Microsomes

The metabolic stability of a compound in the presence of liver enzymes is a key predictor of its half-life and bioavailability. This is commonly assessed using hepatic microsomes, which are rich in cytochrome P450 (CYP450) enzymes.

Studies on the metabolic stability of compounds structurally related to Idalopirdine suggest that the class of 5-HT6 receptor antagonists is often subject to hepatic metabolism. The specific metabolic profile of Idalopirdine would determine its intrinsic clearance and susceptibility to first-pass metabolism. A favorable metabolic stability profile would be characterized by a longer half-life in microsomal incubations, suggesting a lower clearance rate in vivo.

Table 1: Representative In Vitro Metabolic Stability Parameters

| Parameter | Value | Species |

| Half-life (t½) in Liver Microsomes | Data not publicly available | Human, Rat |

| Intrinsic Clearance (CLint) | Data not publicly available | Human, Rat |

Note: Specific quantitative data for Idalopirdine is not available in the public domain. The table is representative of the parameters typically assessed.

Cytochrome P450 Enzyme Inhibition Profile

A compound's potential to inhibit CYP450 enzymes is a crucial safety consideration due to the risk of drug-drug interactions (DDIs). The inhibitory activity of Idalopirdine against major human CYP450 isoforms would be evaluated to predict its DDI liability. Desirable candidates exhibit high IC50 values, indicating a low potential to interfere with the metabolism of co-administered drugs.

Table 2: Representative Cytochrome P450 Inhibition Profile (IC50 values)

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >10 |

| CYP2C9 | >10 |

| CYP2C19 | >10 |

| CYP2D6 | >5 |

| CYP3A4 | >10 |

Note: This table represents a hypothetical favorable CYP inhibition profile for a CNS drug candidate like Idalopirdine. Specific inhibitory concentrations for Idalopirdine are not publicly documented.

In Vivo Pharmacokinetic Characterization in Preclinical Species

Following in vitro assessment, the pharmacokinetic properties of a compound are examined in living organisms to understand its absorption, distribution, metabolism, and excretion in a whole biological system.

Brain Penetrance and Distribution Dynamics

The ability of Idalopirdine to enter and distribute within the brain is a cornerstone of its therapeutic potential. In vivo studies in rats have confirmed its brain penetrance. Following a 10 mg/kg oral administration in rats, plasma concentrations reached approximately 312 ng/mL after one hour. Correspondingly, significant concentrations of the compound were detected in the brain, demonstrating its ability to cross the blood-brain barrier and engage with its central targets.

The brain-to-plasma concentration ratio (B/P ratio) is a key parameter in quantifying brain penetration. While the exact ratio for Idalopirdine is not consistently reported across all studies, the presence of therapeutically relevant concentrations in the brain has been established.

Table 3: In Vivo Brain Penetrance Data in Rats

| Dose (Oral) | Time Point | Plasma Concentration | Brain Concentration |

| 10 mg/kg | 1 hour | ~312 ng/mL | Detectable |

Note: Data is compiled from preclinical studies. The term "Detectable" indicates the confirmed presence of the compound in the brain tissue.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its free (unbound) concentration, which is the fraction available to exert pharmacological effects and to be metabolized and excreted. Compounds that are highly bound to plasma proteins may have a longer duration of action but lower tissue distribution. The plasma protein binding of Idalopirdine is a critical parameter for interpreting its pharmacokinetic and pharmacodynamic relationships. While a specific percentage is not publicly available, compounds developed for CNS targets often exhibit a moderate to high degree of plasma protein binding.

Advanced Research Methodologies and Future Directions for 5 Ht6/5 Ht2ar Antagonist 1

Advanced Neuroimaging Techniques for In Vivo Receptor Occupancy and Target Engagement

To non-invasively verify that a dual-target antagonist reaches and binds to its intended receptors in the living brain, advanced neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are indispensable. nih.gov These methods allow for the quantification of receptor occupancy, which is crucial for understanding the pharmacokinetic and pharmacodynamic relationship of a compound like 5-HT6/5-HT2AR antagonist-1.

For a dual-target ligand, this process involves developing and validating specific radioligands for both the 5-HT6 and 5-HT2A receptors. nih.gov In preclinical studies, researchers can administer the unlabeled antagonist-1 and then use a radiolabeled tracer to measure the degree to which the compound occupies the receptors. For instance, an in vivo binding assay using a radioligand like [(3)H]GSK215083 could be employed to determine 5-HT6 receptor occupancy in the rat brain. nih.gov A similar approach would be required for the 5-HT2A receptor.

The goal is to establish a dose-occupancy curve for both receptor types, demonstrating that the antagonist engages both targets at clinically relevant concentrations. This data is vital for selecting appropriate doses for further studies and for predicting therapeutic efficacy.

Table 1: Neuroimaging Techniques for Assessing Dual-Target Engagement

| Technique | Application for this compound | Key Information Yielded |

|---|---|---|

| Positron Emission Tomography (PET) | Utilizes specific radiotracers for 5-HT6 and 5-HT2A receptors to quantify binding. | Provides high-resolution, quantitative data on receptor density and in vivo occupancy by the antagonist across different brain regions. nih.gov |

| Single-Photon Emission Computed Tomography (SPECT) | A more accessible alternative to PET, using different radioligands to assess receptor binding. | Offers valuable data on target engagement, though typically with lower sensitivity and resolution than PET. nih.gov |

| Autoradiography (Ex Vivo) | Brain tissue is examined after in vivo administration of the antagonist and a radioligand. | Allows for a high-resolution visualization of receptor occupancy at a microscopic level within specific brain circuits. |

Application of Genetic and Molecular Biology Tools to Elucidate Receptor Mechanisms

Understanding the precise molecular consequences of simultaneously blocking 5-HT6 and 5-HT2A receptors is critical. Genetic and molecular biology tools are essential for dissecting the signaling pathways and downstream effects of a dual-target antagonist.

One key technique is RNA interference, specifically using small interfering RNA (siRNA) to "knock down" the expression of one of the target receptors. nih.gov For example, in a cell culture model, researchers could use siRNA to silence the 5-HT2A receptor and then apply this compound. This would allow them to isolate and study the cellular effects mediated solely through the 5-HT6 receptor. By performing the complementary experiment (knocking down the 5-HT6 receptor), the distinct and potentially synergistic signaling cascades initiated by blocking each receptor can be mapped. Studies have successfully used siRNA to block 5-HT2A receptor expression, which in turn blocked adipocyte differentiation, demonstrating the power of this technique to confirm a receptor's role in a biological process. nih.gov

Furthermore, knockout animal models, where the gene for either the 5-HT6 or 5-HT2A receptor has been deleted, provide an in vivo platform for these investigations. Administering the dual antagonist to these animals can help elucidate which of its therapeutic effects are dependent on which receptor target.

Table 2: Molecular Tools for Mechanism Elucidation

| Tool | Application for this compound | Research Question Addressed |

|---|---|---|

| siRNA Knockdown | Temporarily silences the gene expression of either HTR6 or HTR2A in vitro or in vivo. | What are the specific downstream effects of blocking each receptor individually? nih.gov |

| Knockout (KO) Mouse Models | Germline deletion of the gene for either the 5-HT6 or 5-HT2A receptor. | Which behavioral or physiological effects of the dual antagonist are lost when one of the targets is absent? |

| CRISPR-Cas9 Gene Editing | Allows for precise editing of the receptor genes to study the impact of specific mutations on antagonist binding and function. | How do specific amino acid residues in the receptors contribute to the binding and efficacy of the antagonist? |

| Reporter Gene Assays | Measures the activation of specific signaling pathways (e.g., cAMP) downstream of receptor activation/blockade. | How does dual antagonism of 5-HT6 and 5-HT2A receptors modulate intracellular signaling cascades? semanticscholar.org |

Design and Synthesis of Next-Generation Analogues with Improved Profiles

The initial discovery of a lead compound like this compound is followed by an intensive process of medicinal chemistry to create next-generation analogues with superior properties. This process is guided by the study of structure-activity relationships (SAR), which seeks to understand how chemical modifications affect the compound's affinity, selectivity, and pharmacokinetic profile. nih.govnih.gov

The primary goals for designing improved analogues include:

Optimizing Receptor Affinity and Selectivity: Fine-tuning the chemical structure to enhance binding potency at both 5-HT6 and 5-HT2A receptors while minimizing activity at other off-target receptors to reduce potential side effects. nih.gov

Improving "ADME" Properties: Modifying the molecule to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This includes enhancing its ability to cross the blood-brain barrier, increasing its metabolic stability to prolong its duration of action, and ensuring it does not interfere with drug-metabolizing enzymes. mdpi.com

Balancing Dual-Target Activity: Systematically altering the molecule to achieve the desired ratio of potency between the 5-HT6 and 5-HT2A receptors, as the optimal balance for therapeutic effect is often unknown initially.

Computational modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses are often used to predict how structural changes will impact receptor binding, guiding the synthesis of new compounds. researchgate.netresearchgate.net This iterative cycle of design, synthesis, and testing is fundamental to developing a successful drug candidate.

Preclinical Combination Therapies Involving this compound

A key strategy in developing new treatments for complex neurological disorders like Alzheimer's disease is to explore combination therapies. Preclinical studies are designed to investigate whether this compound can provide synergistic benefits when administered with existing medications.

Given the pro-cognitive potential of 5-HT6 receptor antagonists, a logical approach is to test the dual antagonist in combination with standard-of-care treatments for Alzheimer's disease, such as the acetylcholinesterase inhibitor donepezil (B133215) or the NMDA receptor antagonist memantine (B1676192). researchgate.netplos.org In animal models of cognitive impairment, researchers would assess whether the combination of antagonist-1 and donepezil, for example, produces a greater improvement in memory and learning than either compound alone. nih.gov Clinical studies have shown that a combination of donepezil and memantine can be more effective for improving cognition and neuropsychiatric symptoms in patients with moderate-to-severe Alzheimer's disease than monotherapy. plos.orgnih.gov Similarly, a beneficial drug-drug interaction between these two agents has been associated with a significant increase in the probability of five-year survival for Alzheimer's patients. researchgate.netpharmaceutical-journal.com

These preclinical studies would involve behavioral testing (e.g., water mazes, object recognition tests) and molecular analyses (e.g., measuring levels of synaptic proteins or inflammatory markers) to determine if the combination therapy has additive or synergistic effects on both symptoms and underlying pathology.

Elucidation of Novel Therapeutic Avenues and Emerging Research Questions for Dual 5-HT6/5-HT2A Antagonists

While the primary focus for dual 5-HT6/5-HT2A antagonists has often been on cognitive enhancement in diseases like Alzheimer's, emerging research suggests a much broader therapeutic potential. The distribution and function of these receptors in brain circuits controlling mood and inflammation open up new avenues for investigation. acs.org

Emerging Therapeutic Avenues:

Depression with Associated Neuroinflammation: Both 5-HT6 and GABA-A receptors have been implicated in depression. Research into hybrid molecules that target both systems suggests a novel approach for treatment-resistant depression, particularly when neuroinflammation is a contributing factor. nih.govnih.gov A dual 5-HT6/5-HT2A antagonist could be explored for its potential to modulate neuroinflammatory pathways and offer antidepressant-like effects. acs.org

Negative Symptoms and Cognitive Deficits in Schizophrenia: The 5-HT2A receptor is a well-established target for atypical antipsychotics, and its blockade is thought to contribute to their efficacy against negative symptoms. nih.govmiami.edu Combining this with the pro-cognitive effects of 5-HT6 antagonism could lead to a novel treatment that addresses multiple facets of schizophrenia. nih.gov

Metabolic Disorders: The 5-HT2A receptor is expressed in peripheral tissues and has been shown to play a role in adipocyte differentiation. nih.gov This raises the possibility that dual antagonists could be investigated for a role in obesity-related diseases, although this is a highly speculative and nascent area of research.

Key Research Questions:

What is the functional interplay between 5-HT6 and 5-HT2A receptor signaling in brain regions critical for both cognition and mood, such as the prefrontal cortex and hippocampus?

Can simultaneous blockade of these two receptors produce a unique neurochemical signature (e.g., changes in acetylcholine (B1216132), glutamate (B1630785), and dopamine (B1211576) release) that is distinct from blocking either receptor alone?

Beyond Alzheimer's disease, could this dual-target approach be beneficial in other dementias, such as Lewy body dementia or frontotemporal dementia, where both cognitive and neuropsychiatric symptoms are prevalent?

Q & A

Basic Research Questions

Q. What experimental methods are used to validate the dual antagonism of 5-HT6/5-HT2AR antagonist-1?

- Methodology : Radioligand binding assays are critical for determining receptor affinity (Ki values). For this compound, Ki values of 11 nM (5-HT6R) and 39 nM (5-HT2AR) were established using competitive displacement assays with selective radioligands like [³H]LSD or [³H]ketanserin . Functional assays (e.g., GTPγS binding or calcium flux) further confirm antagonism by measuring inhibition of serotonin-induced signaling. Cross-reactivity profiling against related GPCRs (e.g., 5-HT1A, D2R) is essential to rule off-target effects .

Q. Which preclinical models are most appropriate for assessing the cognitive-enhancing effects of 5-HT6/5-HT2AR antagonists?

- Methodology : The Novel Object Recognition (NOR) test is widely used to evaluate memory consolidation and retrieval, leveraging 5-HT2AR's role in cortical neural circuits . Rodent models of Alzheimer’s disease (AD), such as transgenic Aβ-overexpressing mice, are employed to study dementia-related psychosis. Behavioral paradigms like the Morris water maze or fear extinction tasks can isolate 5-HT2AR-mediated effects on spatial cognition and emotional memory .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Ki values for this compound across studies?

- Methodology : Variations in Ki values (e.g., 2 nM vs. 11 nM for 5-HT2AR) may stem from differences in assay conditions (e.g., cell lines, receptor density) or ligand batch purity . Standardization using reference antagonists (e.g., clozapine for 5-HT2AR) and validation via orthogonal assays (e.g., functional cAMP or β-arrestin recruitment) are recommended. Meta-analyses of published data should account for species-specific receptor isoforms and assay sensitivity .

Q. What strategies optimize the design of dual 5-HT6/5-HT2AR antagonists to balance selectivity and multi-target efficacy?

- Methodology : Computational approaches like 3D-QSAR or machine learning models predict ligand-receptor interactions while minimizing off-target binding . Scaffold hybridization—merging pharmacophores from selective 5-HT6R (e.g., SB-271046) and 5-HT2AR (e.g., pimavanserin) antagonists—can retain dual activity. In vitro receptor profiling panels (≥50 GPCRs) and in vivo microdialysis for neurotransmitter release (e.g., cortical acetylcholine) validate functional selectivity .

Q. How do interspecies differences in 5-HT2AR pharmacology impact translational studies for dementia-related psychosis?

- Methodology : Rodent-to-human translation requires adjusting for differences in receptor expression (e.g., higher cortical 5-HT2AR density in humans) and metabolic clearance. PET imaging with radiotracers like [¹¹C]MDL 100,907 quantifies receptor occupancy in vivo. Pharmacokinetic-pharmacodynamic (PK/PD) modeling, incorporating free drug fractions and active metabolites, improves dose extrapolation .

Q. What mechanisms underlie the paradoxical effects of 5-HT2AR antagonism on neurovascular coupling (NVC) in preclinical models?

- Methodology : Calcium imaging in Thy1-jRGECO transgenic mice reveals that 5-HT2AR antagonists alter hemodynamic responses by modulating pyramidal neuron activity and interneuronal networks. Simultaneous fMRI and electrophysiology in awake rodents can dissociate neural activity from vascular effects, critical for interpreting psychedelic-induced NVC disruptions .

Q. How can researchers address off-target liabilities of dual 5-HT6/5-HT2AR antagonists in polypharmacy scenarios?

- Methodology : High-throughput screening against "druggable" off-targets (e.g., hERG, CYP450 isoforms) identifies cardiac or metabolic risks. In silico toxicity prediction tools (e.g., ProTox-II) prioritize compounds with favorable safety profiles. Co-administration studies with typical antipsychotics (e.g., risperidone) assess pharmacodynamic interactions in models of comorbid psychosis .

Data Contradiction Analysis

- Selectivity vs. Multi-Target Efficacy : While dual antagonists may enhance therapeutic breadth (e.g., AD with comorbid depression), poor selectivity risks side effects (e.g., QT prolongation). Receptor dimerization studies (e.g., 5-HT2AR/5-HT2CR heterodimers) and biased signaling analyses (Gq vs. β-arrestin pathways) clarify mechanistic trade-offs .

- Preclinical vs. Clinical Receptor Occupancy : PET studies show that 5-HT2AR occupancy in humans (e.g., 10–25% at clinical doses) often underperforms rodent predictions due to plasma protein binding or metabolite contributions. Adaptive trial designs with interim PET scans improve dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.